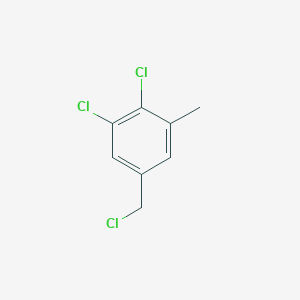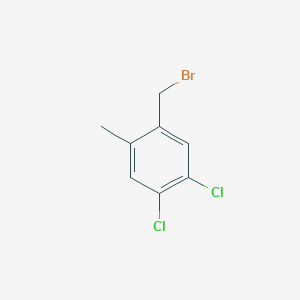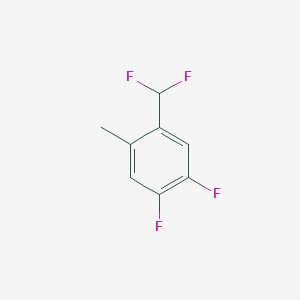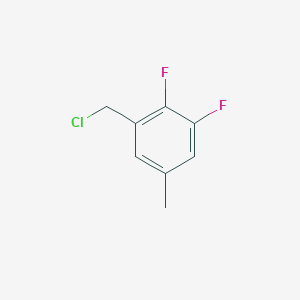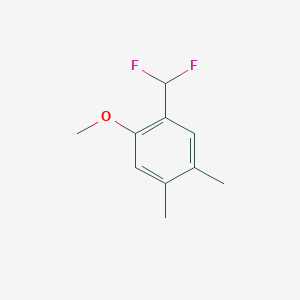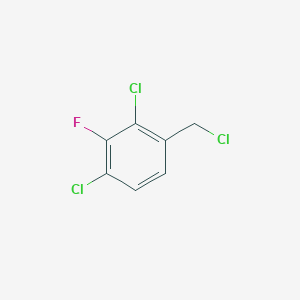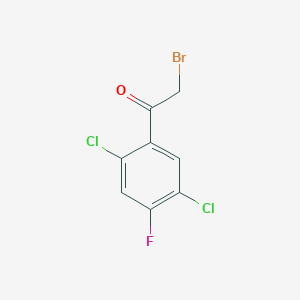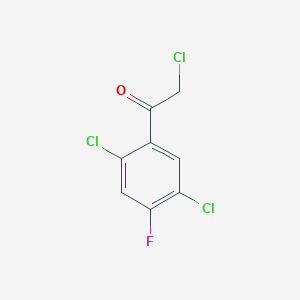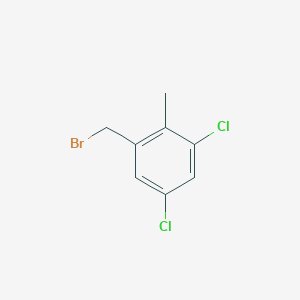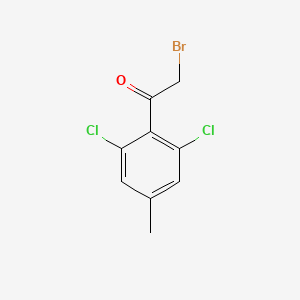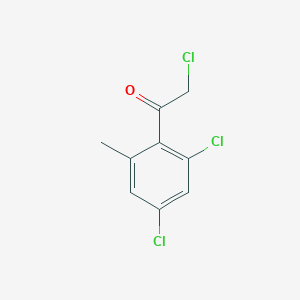
2,5-Difluoro-4-(trifluoromethoxy)toluene
Overview
Description
2,5-Difluoro-4-(trifluoromethoxy)toluene is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)toluene typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a toluene molecule. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(trifluoromethoxy)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the fluorine or trifluoromethoxy groups.
Scientific Research Applications
2,5-Difluoro-4-(trifluoromethoxy)toluene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity and interactions with biological targets, which may lead to the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)toluene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorotoluene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
4-(Trifluoromethoxy)toluene: Contains the trifluoromethoxy group but lacks the additional fluorine atoms, resulting in different chemical properties.
2,5-Difluoroanisole: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness
2,5-Difluoro-4-(trifluoromethoxy)toluene is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPGFKXDIXWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



